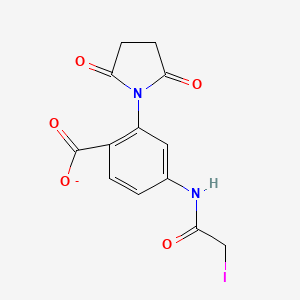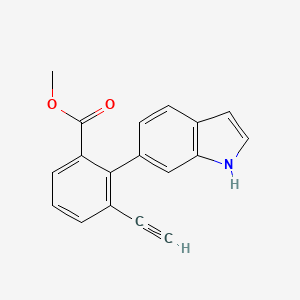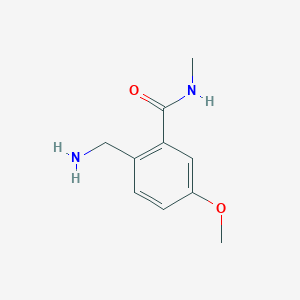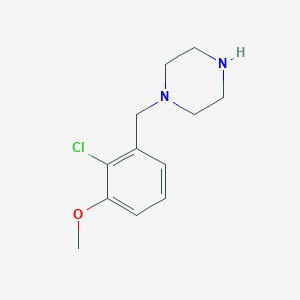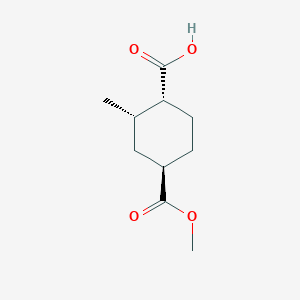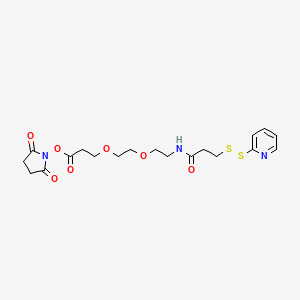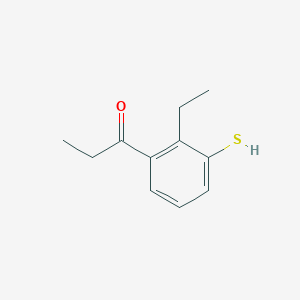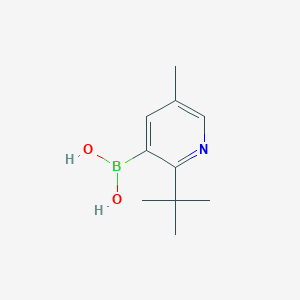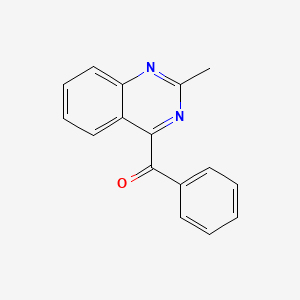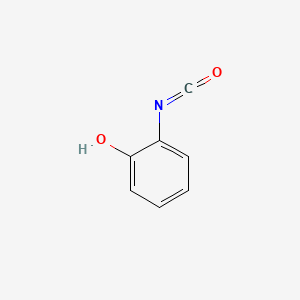
2-Isocyanatophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanatophenol: is an organic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol . . This compound is characterized by the presence of both an isocyanate group (-NCO) and a hydroxyl group (-OH) attached to a benzene ring. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Isocyanatophenol can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with phosgene (COCl2) to produce this compound . The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired product. This reaction requires careful handling due to the hazardous nature of phosgene.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient methods. For example, the reaction of 2-aminophenol with phenyl chloroformate under controlled conditions can produce this compound with high yield and purity . This method is preferred due to its lower toxicity and ease of handling compared to phosgene-based methods.
化学反応の分析
Types of Reactions: 2-Isocyanatophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The isocyanate group can be reduced to form amines or other reduced products.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (KMnO4) and (CrO3).
Reduction: Reducing agents such as (NaBH4) or (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Ethers or esters.
科学的研究の応用
2-Isocyanatophenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Isocyanatophenol involves its ability to react with nucleophiles, such as amino acids in proteins. The isocyanate group (-NCO) can form covalent bonds with nucleophilic residues, leading to the modification of protein structure and function . This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
類似化合物との比較
- Phenyl isocyanate
- Methyl isocyanate
- Ethyl isocyanate
- 2-Isocyanatoethylbenzene
Comparison: 2-Isocyanatophenol is unique due to the presence of both an isocyanate group and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isocyanates, which typically lack the hydroxyl group . The hydroxyl group also enhances its reactivity and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H5NO2 |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
2-isocyanatophenol |
InChI |
InChI=1S/C7H5NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-4,10H |
InChIキー |
OTRGSHJAEDLEFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
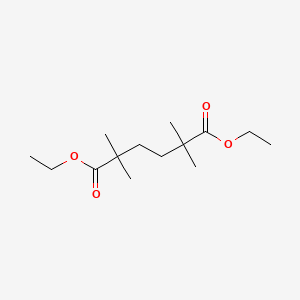

![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)
